1-(2'-Acetoxyethyl)-5-nitroimidazole

Description

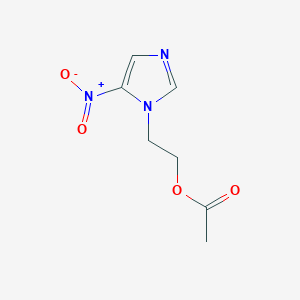

1-(2'-Acetoxyethyl)-5-nitroimidazole is a synthetic derivative of the 5-nitroimidazole class, characterized by an acetoxyethyl (-CH₂CH₂OAc) substituent at the 1-position of the imidazole ring and a nitro group at the 5-position.

Properties

Molecular Formula |

C7H9N3O4 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

2-(5-nitroimidazol-1-yl)ethyl acetate |

InChI |

InChI=1S/C7H9N3O4/c1-6(11)14-3-2-9-5-8-4-7(9)10(12)13/h4-5H,2-3H2,1H3 |

InChI Key |

KYMBXDBZIASVNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN1C=NC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Antibacterial and Antiparasitic Efficacy

- Metronidazole : Effective against Clostridioides difficile, Entamoeba histolytica, and anaerobic bacteria (MIC < 1 µg/mL) but exhibits mutagenicity in Ames tests .

- Tinidazole : Comparable efficacy to metronidazole against giardiasis and trichomoniasis, with lower cytotoxicity due to its sulfonyl group .

- 2,4-Disubstituted Derivatives : Compounds with phenylsulfonylmethyl at position 4 show superior activity against C. difficile (MIC = 0.5–2 µg/mL) and reduced mutagenicity .

- This compound : The acetoxyethyl group may enhance bioavailability through esterase-mediated hydrolysis, releasing active metabolites (e.g., hydroxyethyl derivatives) similar to MNZOH (a metronidazole metabolite) .

Mechanism of Action

5-Nitroimidazoles act as prodrugs, requiring nitro group reduction by microbial enzymes to generate cytotoxic radicals. Polarographic studies on tinidazole confirm NO donation, a mechanism likely shared by acetoxyethyl derivatives .

Pharmacokinetic and Toxicity Profiles

- Metronidazole : Rapid absorption but frequent dosing due to short half-life; associated with neurotoxicity at high doses .

- Tinidazole/Secnidazole : Improved pharmacokinetics (longer t₁/₂, once-daily dosing) and fewer adverse effects .

- This compound : The ester group may delay hydrolysis, prolonging systemic exposure. Toxicity data are inferred from analogs; ester-based prodrugs typically reduce gastrointestinal irritation .

Key Research Findings and Limitations

- Structure-Activity Relationship (SAR) : Substituents at position 1 significantly impact potency and safety. For example, electron-withdrawing groups (e.g., sulfonyl in tinidazole) enhance stability and redox activity .

- Further studies on its metabolism, cytotoxicity, and clinical efficacy are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.